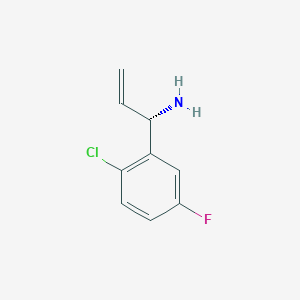

(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine

Description

Properties

Molecular Formula |

C9H9ClFN |

|---|---|

Molecular Weight |

185.62 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-5-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m0/s1 |

InChI Key |

NAHXKQNPZJBULU-VIFPVBQESA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C=CC(=C1)F)Cl)N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Amine-Directed Mizoroki-Heck Arylation of Free Allylamines

One advanced method reported involves the amine-directed Mizoroki-Heck reaction, which couples free allylamines with aryl halides bearing chloro and fluoro substituents on the aromatic ring.

- Procedure Summary:

- The free allylamine is reacted with a 2-chloro-5-fluorophenyl halide under palladium-catalyzed Mizoroki-Heck conditions.

- Reaction conditions typically include a palladium catalyst, base, and solvent such as methanol.

- Reaction times range from 14 to 18 hours at controlled temperatures.

- The product is isolated as the hydrochloride salt for stability.

- Purification:

- After reaction completion, the mixture is filtered and concentrated under reduced pressure.

- Sodium borohydride is added to reduce any intermediate imines or side products.

- Acid-base extractions and drying over sodium sulfate are employed.

- Final purification is achieved by flash column chromatography.

- Yields and Characterization:

- Yields reported are in the range of 70-88%.

- Characterization includes 1H NMR, confirming the (E)-configuration of the alkene and the presence of the amine hydrochloride salt.

- Advantages:

- High regio- and stereoselectivity.

- Direct use of free allylamines without protecting groups.

- Scalable and amenable to various substituted aryl halides.

This method is detailed in a Royal Society of Chemistry publication, which provides experimental procedures and spectral data supporting the synthesis of related compounds, including (E)-3-(4-chloro-3-fluorophenyl)prop-2-en-1-amine hydrochloride salts.

Reductive Amination Route

Another approach involves reductive amination of the corresponding aldehyde with allylamine or other amine derivatives:

- Process:

- The aldehyde precursor, 2-chloro-5-fluorobenzaldehyde, is reacted with allylamine under mild conditions.

- The imine intermediate formed is then reduced using sodium borohydride.

- Reaction Conditions:

- Typically performed in methanol at room temperature or slightly elevated temperatures.

- Sodium borohydride is added portion-wise with stirring for 12 hours.

- Work-up:

- Quenching with aqueous sodium hydroxide.

- Extraction with diethyl ether or dichloromethane.

- Acid-base manipulations to isolate the free amine or its hydrochloride salt.

- Yields:

- Moderate to good yields are reported (~70%).

- Notes:

- This method requires careful control of stereochemistry, often relying on chiral catalysts or chiral starting materials to ensure the (S)-configuration.

- References:

Asymmetric Catalytic Hydrogenation

For enantioselective synthesis, asymmetric catalytic hydrogenation of prochiral precursors is used:

- Catalysts:

- Chiral transition metal catalysts (e.g., Rh, Ir complexes with chiral ligands).

- Substrates:

- Prochiral imines or enamines derived from 2-chloro-5-fluorophenyl substrates.

- Outcome:

- High enantiomeric excess of this compound.

- Advantages:

- Excellent stereocontrol.

- Mild reaction conditions.

- Challenges:

- Catalyst cost and availability.

- Optimization required for each substrate.

- Literature:

Data Table Summarizing Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Mizoroki-Heck Arylation | Pd catalyst, base, methanol, 14-18 h, RT-60°C | 70-88 | High (E-alkene) | Direct arylation of free allylamines |

| Reductive Amination | 2-chloro-5-fluorobenzaldehyde, allylamine, NaBH4, MeOH | ~70 | Moderate | Requires chiral control for (S)-amine |

| Asymmetric Catalytic Hydrogenation | Chiral Rh/Ir catalysts, prochiral imines | 60-90 | Very high (S) | Excellent enantioselectivity, catalyst-dependent |

Research Findings and Notes

- The Mizoroki-Heck arylation method offers a robust and scalable route with good yields and stereochemical control, suitable for industrial applications.

- Reductive amination remains a versatile method but requires additional steps or chiral auxiliaries to achieve high enantiomeric purity.

- Asymmetric catalytic hydrogenation is the gold standard for enantioselective amine synthesis but may require expensive catalysts and optimization.

- Purification typically involves acid-base extraction and chromatographic techniques to isolate the amine as a hydrochloride salt, enhancing stability and crystallinity.

- Analytical characterization includes 1H NMR, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may yield secondary amines.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylpropenylamine Analogs

(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

- Structural Difference : Bromine replaces chlorine at the 2-position of the phenyl ring.

- Implications: Molecular Weight: Higher due to Br (230.08 g/mol vs. ~184.6 g/mol for the chloro analog) . Biological Activity: Halogen size differences could influence binding affinity in receptor interactions.

N,N1-Bis(2-chloroethyl)prop-2-en-1-amine

- Structural Difference : Two chloroethyl groups replace the halogenated phenyl ring.

- Implications: Synthetic Utility: Acts as a precursor for macrocyclic polyethers, emphasizing its role in forming crown ether analogs .

Propenylamine Derivatives with Heterocyclic/Aromatic Substituents

N-((2-Azidophenyl)(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)prop-2-en-1-amine (11d)

- Structural Difference : Combines azidophenyl and tert-butyl-tetrazolyl groups.

- Implications :

5-MeO-DALT (N-Allyl-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine)

- Structural Difference : Indole moiety with methoxy and allyl groups.

- Implications :

Comparative Data Table

Key Research Findings

- Halogen Effects : Chlorine and bromine at the 2-position of the phenyl ring create distinct electronic environments, impacting solubility and reaction pathways in cross-coupling reactions .

- Stereochemical Influence : The (S)-configuration in the target compound may enhance enantioselectivity in catalytic processes compared to racemic analogs.

- Biological Relevance : While 5-MeO-DALT exhibits serotonergic activity due to its indole core, the target compound’s fluorophenyl group may favor interactions with halogen-binding pockets in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.